2,6-Dibromo-4-cyclohexylphenol
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Overview
Description
2,6-Dibromo-4-cyclohexylphenol: is an organic compound with the molecular formula C12H14Br2O and a molecular weight of 334.05 g/mol It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a cyclohexyl group at the 4 position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-cyclohexylphenol typically involves the bromination of 4-cyclohexylphenol. The reaction is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions . The reaction is usually conducted in an organic solvent like dichloromethane or acetic acid, and the temperature is maintained at a controlled level to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of brominating agents, reaction time, and temperature. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-cyclohexylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding de-brominated phenol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like zinc dust or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2,6-diamino-4-cyclohexylphenol or 2,6-dithio-4-cyclohexylphenol.
Oxidation: Formation of 2,6-dibromo-4-cyclohexylquinone.
Reduction: Formation of 4-cyclohexylphenol.
Scientific Research Applications
2,6-Dibromo-4-cyclohexylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-cyclohexylphenol involves its interaction with biological molecules and cellular pathways. The bromine atoms and phenol group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-phenoxyphenol
- 2,6-Dibromo-4-nitrophenol
Comparison: 2,6-Dibromo-4-cyclohexylphenol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
39206-23-0 |
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Molecular Formula |
C12H14Br2O |
Molecular Weight |
334.05 g/mol |
IUPAC Name |
2,6-dibromo-4-cyclohexylphenol |
InChI |
InChI=1S/C12H14Br2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI Key |
OAAUVNKDYQXYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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